Cas no 50917-31-2 (2,3-Dichloro-5-acetamidobenzoic acid)

2,3-Dichloro-5-acetamidobenzoic acid is a chlorinated benzoic acid derivative featuring an acetamido substituent at the 5-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its dichloro and acetamido functional groups contribute to its reactivity, enabling selective modifications for targeted applications. The product is characterized by high purity and stability under standard conditions, ensuring consistent performance in synthetic processes. Its structural features make it valuable for constructing complex molecules, particularly in medicinal chemistry where precise functionalization is critical. Proper handling and storage are recommended to maintain its integrity.
2,3-Dichloro-5-acetamidobenzoic acid structure
50917-31-2 structure
商品名:2,3-Dichloro-5-acetamidobenzoic acid
CAS番号:50917-31-2
MF:C9H7Cl2NO3
メガワット:248.062780618668
CID:5654262
PubChem ID:165917978

2,3-Dichloro-5-acetamidobenzoic acid 化学的及び物理的性質

名前と識別子

    • 50917-31-2
    • EN300-28278173
    • 2,3-dichloro-5-acetamidobenzoic acid
    • 2,3-Dichloro-5-acetamidobenzoic acid
    • インチ: 1S/C9H7Cl2NO3/c1-4(13)12-5-2-6(9(14)15)8(11)7(10)3-5/h2-3H,1H3,(H,12,13)(H,14,15)
    • InChIKey: RCHOOQLRXMHZQM-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC(=CC=1C(=O)O)NC(C)=O)Cl

計算された属性

  • せいみつぶんしりょう: 246.9802985g/mol
  • どういたいしつりょう: 246.9802985g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 66.4Ų

2,3-Dichloro-5-acetamidobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28278173-5g
2,3-dichloro-5-acetamidobenzoic acid
50917-31-2
5g
$2443.0 2023-09-09
Enamine
EN300-28278173-0.25g
2,3-dichloro-5-acetamidobenzoic acid
50917-31-2 95.0%
0.25g
$774.0 2025-03-19
Enamine
EN300-28278173-0.5g
2,3-dichloro-5-acetamidobenzoic acid
50917-31-2 95.0%
0.5g
$809.0 2025-03-19
Enamine
EN300-28278173-5.0g
2,3-dichloro-5-acetamidobenzoic acid
50917-31-2 95.0%
5.0g
$2443.0 2025-03-19
Enamine
EN300-28278173-10.0g
2,3-dichloro-5-acetamidobenzoic acid
50917-31-2 95.0%
10.0g
$3622.0 2025-03-19
Enamine
EN300-28278173-1g
2,3-dichloro-5-acetamidobenzoic acid
50917-31-2
1g
$842.0 2023-09-09
Enamine
EN300-28278173-0.05g
2,3-dichloro-5-acetamidobenzoic acid
50917-31-2 95.0%
0.05g
$707.0 2025-03-19
Enamine
EN300-28278173-0.1g
2,3-dichloro-5-acetamidobenzoic acid
50917-31-2 95.0%
0.1g
$741.0 2025-03-19
Enamine
EN300-28278173-1.0g
2,3-dichloro-5-acetamidobenzoic acid
50917-31-2 95.0%
1.0g
$842.0 2025-03-19
Enamine
EN300-28278173-2.5g
2,3-dichloro-5-acetamidobenzoic acid
50917-31-2 95.0%
2.5g
$1650.0 2025-03-19

2,3-Dichloro-5-acetamidobenzoic acid 関連文献

2,3-Dichloro-5-acetamidobenzoic acidに関する追加情報

2,3-Dichloro-5-acetamidobenzoic Acid (CAS No. 50917-31-2): An Overview of Its Properties and Applications

2,3-Dichloro-5-acetamidobenzoic acid (CAS No. 50917-31-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes two chlorine atoms and an acetamide group attached to a benzoic acid backbone. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable molecule for various applications.

The molecular formula of 2,3-Dichloro-5-acetamidobenzoic acid is C9H7Cl2NO3, and its molecular weight is approximately 248.06 g/mol. The compound is a white crystalline solid at room temperature and is soluble in polar solvents such as water and ethanol. Its melting point is around 160-162°C, which is an important physical property for handling and processing in laboratory and industrial settings.

In the realm of chemical synthesis, 2,3-Dichloro-5-acetamidobenzoic acid serves as a valuable intermediate for the preparation of more complex molecules. Its reactivity can be harnessed to introduce functional groups or modify existing ones, making it a useful building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Recent studies have explored the use of this compound in the development of novel drugs with improved pharmacological profiles.

In the context of biological research, 2,3-Dichloro-5-acetamidobenzoic acid has been investigated for its potential therapeutic applications. One area of interest is its anti-inflammatory properties. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).

Beyond its anti-inflammatory effects, 2,3-Dichloro-5-acetamidobenzoic acid has also been studied for its potential anticancer properties. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activity of certain kinases that are overexpressed in various types of cancer cells. These findings suggest that 2,3-Dichloro-5-acetamidobenzoic acid could be developed into a novel anticancer agent.

The safety profile of 2,3-Dichloro-5-acetamidobenzoic acid is another critical aspect that has been extensively studied. Toxicological evaluations have indicated that this compound exhibits low toxicity at therapeutic concentrations, making it a suitable candidate for further clinical development. However, as with any new drug candidate, rigorous safety assessments are necessary to ensure its safe use in humans.

In addition to its therapeutic potential, 2,3-Dichloro-5-acetamidobenzoic acid has found applications in analytical chemistry and materials science. Its unique spectral properties make it useful as a reference standard in chromatographic analyses and as a building block for the synthesis of functional materials with specific optical or electronic properties.

The ongoing research on 2,3-Dichloro-5-acetamidobenzoic acid highlights its multifaceted nature and underscores its importance in various scientific disciplines. As new findings continue to emerge, this compound is likely to play an increasingly significant role in the development of innovative solutions for healthcare and other industries.

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